Vilanterol trifenatate

Vue d'ensemble

Description

Vilanterol, also known as GW-642444, is a long-acting beta-2 agonist . It selectively induces cAMP accumulation in CHO cells expressing the β2-AR over the β1- and β3-ARs . Vilanterol is an ultra-long-acting β2 adrenoreceptor agonist (ultra-LABA), which was approved in May 2013 in combination with fluticasone furoate for sale as Breo Ellipta by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD) .

Synthesis Analysis

The development of an improved manufacturing process for the active ingredient vilanterol trifenatate, a potent drug for the treatment of chronic obstructive pulmonary disease (COPD), has been described with high yield and purity . The robust process was demonstrated on a multi kilogram scale .

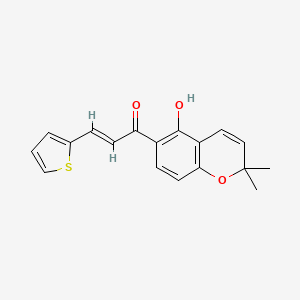

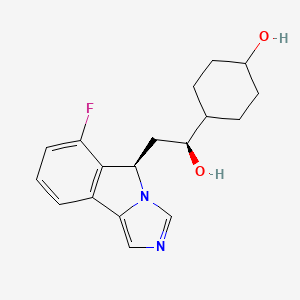

Molecular Structure Analysis

Vilanterol is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity for the once-daily treatment of COPD and asthma . Vilanterol was designed based on the salmeterol molecular scaffold, particularly as an antedrug analog of salmeterol modification by modifying the salmeterol molecule to create homochiral compounds with the ®-configuration . Vilanterol is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively, with a faster onset of action than salmeterol .

Chemical Reactions Analysis

This compound is a triphenylacetate salt obtained by combining vilanterol with one equivalent of triphenylacetic acid . It is used in combination with fluticasone furoate for the treatment of bronchospasm associated with chronic obstructive pulmonary disease .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C44H49Cl2NO7 and a molecular weight of 774.776 .

Applications De Recherche Scientifique

Pharmacological Characterization : Vilanterol is a novel, long-acting β2-adrenoceptor agonist with 24-hour activity, showing a high affinity for the β2-AR. It demonstrates selectivity and intrinsic efficacy, making it suitable for once-a-day dosing in asthma and COPD treatment (Slack et al., 2013).

Enantiomeric Separation : A chiral liquid chromatographic method has been developed for the quantitative determination of R-vilanterol and S-vilanterol. This method is crucial for assessing the purity and quality of vilanterol preparations (Guo et al., 2019).

Metabolism and Excretion : Vilanterol undergoes extensive first-pass metabolism, with minimal pharmacological activity of its metabolites, indicating its safety even at doses higher than the clinical dose (Harrell et al., 2011).

Combined Preparations for COPD : Vilanterol, combined with fluticasone furoate (a corticosteroid), is promising in treating COPD, improving patient outcomes (Xin, 2011).

Clinical Efficacy in COPD Treatment : In combination with other drugs like umeclidinium bromide and fluticasone furoate, vilanterol is effective for once-daily maintenance treatment of COPD (Malerba et al., 2016).

Anti-inflammatory Action in Asthma : Vilanterol, combined with fluticasone furoate, has an extended anti-inflammatory action in asthma, exceeding its bronchodilator effect (Bardsley et al., 2018).

Efficacy and Safety in COPD : Studies comparing vilanterol with other treatments like fluticasone propionate/salmeterol showed similar improvements in lung function and health status, with a safe profile (Agustí et al., 2013).

Impact on Diaphragm Contraction in COPD : Vilanterol increases diaphragm contraction in patients with severe COPD, suggesting benefits in respiratory muscle function (Jagers et al., 2014).

Quantitative Analysis in Plasma : HPLC-UV and spectrofluorimetric methods have been developed for simultaneous estimation of vilanterol and fluticasone furoate in rabbit plasma, aiding in pharmacokinetic studies (Patel et al., 2019).

Review of Combination Therapies for Asthma : The combination of vilanterol with other agents like fluticasone furoate in the management of asthma shows improved outcomes and is well-tolerated (Albertson et al., 2016).

Mécanisme D'action

Target of Action

Vilanterol trifenatate is a selective long-acting β2-adrenergic agonist (LABA) with inherent 24-hour activity . It is 1000 and 400 fold more selective for β2 than β1 and β3 adrenoceptors, respectively .

Mode of Action

This compound’s pharmacological effect is attributable to stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) . This increase in cAMP is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β2-adrenergic signaling pathway. By stimulating adenylyl cyclase, this compound increases the production of cAMP, a key secondary messenger in this pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs .

Pharmacokinetics

This compound is designed for once-daily treatment of COPD and asthma, demonstrating a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours . .

Result of Action

The result of this compound’s action is the relaxation of bronchial smooth muscle, which helps open up the airways and improve breathing . This is particularly beneficial for patients with chronic obstructive pulmonary disease (COPD) and asthma .

Action Environment

This is in response to the need for longer-acting β2-adrenergic agonists to overcome poor patient compliance due to the frequency of dosing regimens or complexities of drug administration .

Safety and Hazards

Vilanterol trifenatate can cause damage to organs and is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Vilanterol trifenatate is a new once-daily highly selective β2-agonist available in USA and Europe in association with umeclidinium bromide (a long-acting anti-muscarnic agent) and fluticasone furoate (an inhaled corticosteroid) for the once-daily maintenance treatment of COPD . These new once-daily formulations have the potential to improve compliance to long-term inhaled therapy .

Analyse Biochimique

Biochemical Properties

Vilanterol trifenatate interacts with β2-adrenoceptors, showing 1000 and 400 fold more selectivity for β2 than β1 and β3 adrenoceptors, respectively . It stimulates intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (cAMP) .

Cellular Effects

The increase in cAMP levels caused by this compound is associated with the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This results in bronchodilation and reduced inflammation, which are beneficial for patients with COPD and asthma .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with β2-adrenoceptors . The binding of this compound to these receptors triggers a cascade of events, including the activation of adenylyl cyclase and the production of cAMP .

Temporal Effects in Laboratory Settings

This compound has a faster onset of action than salmeterol, another LABA . It also demonstrated a significantly longer duration of action than salmeterol, with the bronchodilator effect still apparent at 22 hours .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with β2-adrenoceptors and the subsequent activation of adenylyl cyclase . Detailed information on the specific enzymes or cofactors that this compound interacts with in these pathways was not found in the available literature.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with β2-adrenoceptors located on the cell membrane .

Propriétés

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22)/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOLZALDXGTNQE-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49Cl2NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659232 | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

503070-58-4 | |

| Record name | Vilanterol trifenatate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503070-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid--4-{(1R)-2-[(6-{2-[(2,6-dichlorophenyl)methoxy]ethoxy}hexyl)amino]-1-hydroxyethyl}-2-(hydroxymethyl)phenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | triphenylacetic acid - 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL TRIFENATATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40AHO2C6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

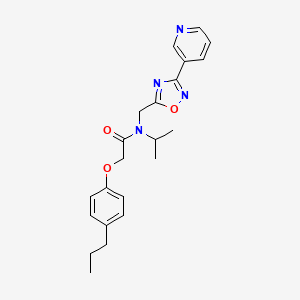

![2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B560114.png)

![2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-6-morpholino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B560116.png)